molecular formula C11H22N2O6 B12715314 N,N,N',N'-Tetrakis(2-hydroxyethyl)malonamide CAS No. 64165-41-9

N,N,N',N'-Tetrakis(2-hydroxyethyl)malonamide

Cat. No.: B12715314
CAS No.: 64165-41-9
M. Wt: 278.30 g/mol
InChI Key: OBMJJTQPNCMCGX-UHFFFAOYSA-N
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Description

N,N,N’,N’-Tetrakis(2-hydroxyethyl)malonamide is a chemical compound known for its versatile applications in various fields such as chemistry, biology, and industry. This compound is characterized by the presence of multiple hydroxyl and amide groups, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

N,N,N’,N’-Tetrakis(2-hydroxyethyl)malonamide can be synthesized through the reaction of malonamide with ethylene oxide. The reaction typically involves the use of a catalyst, such as a base, to facilitate the addition of ethylene oxide to the amide groups of malonamide. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of N,N,N’,N’-Tetrakis(2-hydroxyethyl)malonamide involves large-scale reactors where the reactants are continuously fed, and the product is continuously removed. This process ensures a steady supply of the compound and allows for efficient scaling up of production. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize the yield and minimize the formation of by-products.

Chemical Reactions Analysis

Types of Reactions

N,N,N’,N’-Tetrakis(2-hydroxyethyl)malonamide undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.

    Reduction: The amide groups can be reduced to amines under specific conditions.

    Substitution: The hydroxyl groups can participate in substitution reactions, where they are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide. The reactions are typically carried out in acidic or basic media.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used. The reactions are usually performed in anhydrous solvents.

    Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions. The conditions vary depending on the desired product.

Major Products Formed

    Oxidation: Carbonyl compounds such as aldehydes or ketones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

N,N,N’,N’-Tetrakis(2-hydroxyethyl)malonamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which N,N,N’,N’-Tetrakis(2-hydroxyethyl)malonamide exerts its effects is primarily through its ability to form stable complexes with metal ions. The hydroxyl and amide groups coordinate with metal ions, stabilizing them and facilitating various chemical reactions. This property is particularly useful in catalysis, where the compound acts as a ligand to enhance the reactivity of metal catalysts.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N,N’,N’-Tetrakis(2-hydroxyethyl)malonamide is unique due to the presence of malonamide as the core structure, which imparts distinct chemical properties compared to its ethylenediamine-based counterparts. The malonamide core provides additional sites for chemical modification, making it a versatile compound for various applications.

Properties

CAS No.

64165-41-9

Molecular Formula

C11H22N2O6

Molecular Weight

278.30 g/mol

IUPAC Name

N,N,N',N'-tetrakis(2-hydroxyethyl)propanediamide

InChI

InChI=1S/C11H22N2O6/c14-5-1-12(2-6-15)10(18)9-11(19)13(3-7-16)4-8-17/h14-17H,1-9H2

InChI Key

OBMJJTQPNCMCGX-UHFFFAOYSA-N

Canonical SMILES

C(CO)N(CCO)C(=O)CC(=O)N(CCO)CCO

Origin of Product

United States

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